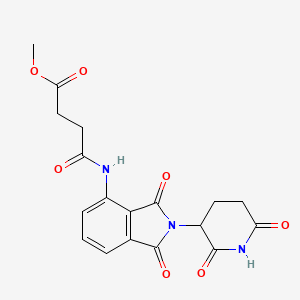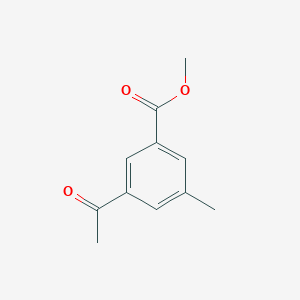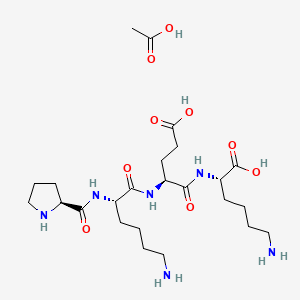
Tetrapeptide-30 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapeptide-30 Acetate is a synthetic peptide composed of four amino acids: proline, lysine, glutamic acid, and lysine. It is known for its skin-brightening properties and functions as a tyrosinase inhibitor, effectively lightening hyperpigmentation and evening skin tone by decreasing tyrosinase levels and preventing melanocyte activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapeptide-30 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: Tetrapeptide-30 Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its structure and function.
Substitution: This reaction can replace specific amino acids within the peptide, potentially enhancing or diminishing its activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction may yield reduced thiol groups.
Scientific Research Applications
Tetrapeptide-30 Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with other biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in skin care products for treating hyperpigmentation and uneven skin tone
Mechanism of Action
Tetrapeptide-30 Acetate exerts its effects primarily by inhibiting the enzyme tyrosinase, which is involved in melanin production. By decreasing tyrosinase levels and preventing melanocyte activation, it reduces melanin synthesis and lightens hyperpigmentation. Additionally, it inhibits the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from stressed keratinocytes, further contributing to its skin-brightening and anti-inflammatory effects .
Comparison with Similar Compounds
Tetrapeptide-30 Acetate is unique in its specific sequence and mechanism of action. Similar compounds include:
Tetrapeptide-61: Known for its collagen-boosting and skin-smoothing properties.
TEGO® Pep 4-17: Enhances fibroblast functionality and accelerates wound healing.
Copper Tripeptide: Promotes skin regeneration and repair.
Compared to these compounds, this compound is particularly effective in reducing hyperpigmentation and evening skin tone by targeting tyrosinase and melanocyte activation.
Properties
Molecular Formula |
C24H44N6O9 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H40N6O7.C2H4O2/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24;1-2(3)4/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |
InChI Key |
JQJKOEZUZYXNSZ-SITLLQIKSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)
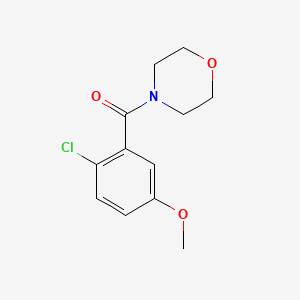
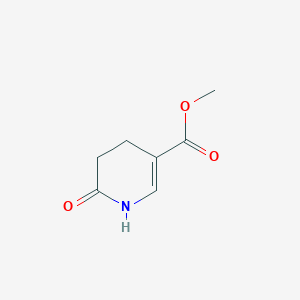
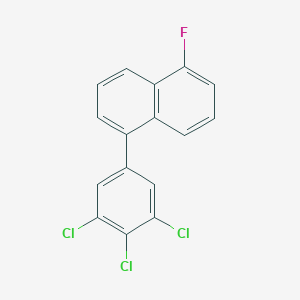
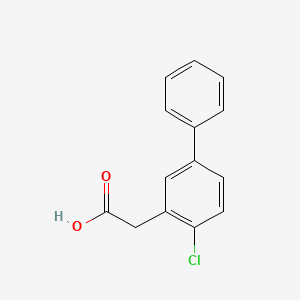
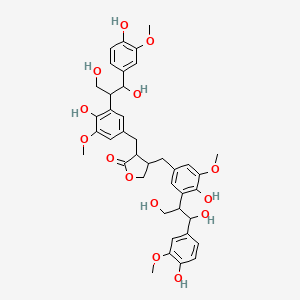
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)

![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)


